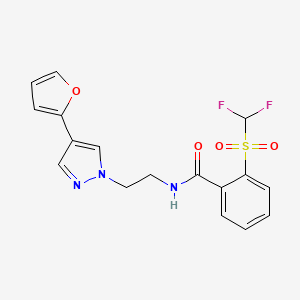

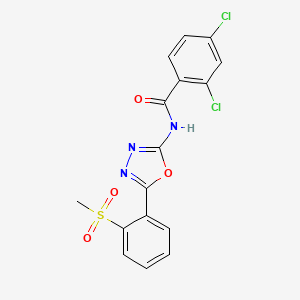

![molecular formula C21H20ClN3O B2681302 1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-42-3](/img/structure/B2681302.png)

1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, often involving the nitrogen atoms in the imidazole ring . The specific chemical reactions that “1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” can undergo are not specified in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary greatly depending on the specific compound . The specific physical and chemical properties of “1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” are not detailed in the available data.Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The compound 1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one showcases a range of applications in organic synthesis and chemical reactivity, particularly in the formation of complex heterocyclic structures. For instance, research by Katritzky et al. (2000) elucidates the novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, demonstrating the versatility of related compounds in generating diverse heterocyclic frameworks with potential for further functionalization. This work emphasizes the strategic use of synthon reactivity for constructing compounds with varied substituents, showcasing the compound's role in advancing synthetic methodologies (Katritzky et al., 2000).

Catalysis and Molecular Docking

Further extending the utility of this compound, research into PEPPSI type complexes introduces novel benzimidazolium-derived palladium complexes for potential use in catalysis and molecular docking studies. Serdaroğlu et al. (2021) synthesized and characterized several palladium complexes, exploring their global reactivity behavior and anticancer potential through quantum chemical parameters and molecular docking methods. This research highlights the compound's applicability in catalytic processes and its potential in the design of anticancer agents, contributing significantly to both the fields of chemistry and biochemistry (Serdaroğlu et al., 2021).

Antimicrobial Activity

On the biomedical front, the antimicrobial potential of related compounds has been explored through the synthesis of novel derivatives. Sharma et al. (2017) synthesized a series of 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles, evaluating their in vitro antimicrobial activity against various pathogenic strains. The study identifies specific derivatives showing significant inhibitory activity, underscoring the therapeutic potential of compounds within this chemical family against microbial infections (Sharma et al., 2017).

Photoluminescent Properties

Additionally, the synthesis of coordination compounds based on imidazo[1,2-a]pyridine ligands reveals the exploration of photoluminescent properties for potential applications in material science. Li et al. (2018) synthesized new coordination polymers and complexes, investigating their crystal structures and photoluminescent behaviors. This line of research contributes to the development of luminescent materials with potential applications in sensors, optoelectronics, and lighting technologies (Li et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O/c1-2-10-24-14-16(12-20(24)26)21-23-18-8-3-4-9-19(18)25(21)13-15-6-5-7-17(22)11-15/h2-9,11,16H,1,10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZYTDSZSHVMBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

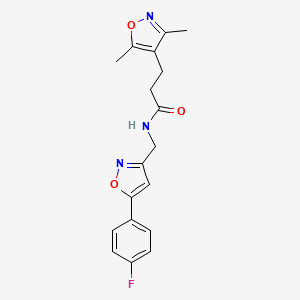

![N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2681222.png)

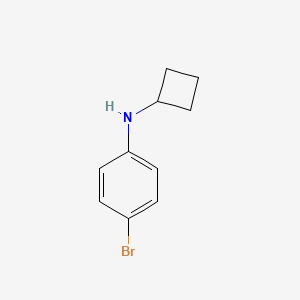

![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride](/img/structure/B2681224.png)

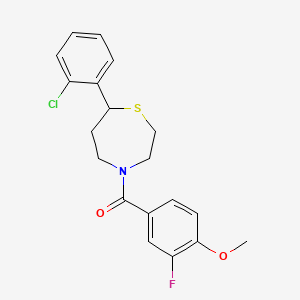

![4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2681229.png)

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)

![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2681239.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681241.png)

![6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681242.png)